molecular formula C20H40 B12664868 3,7,11,15-Tetramethyl-2-hexadecene CAS No. 2437-93-6

3,7,11,15-Tetramethyl-2-hexadecene

Cat. No.: B12664868
CAS No.: 2437-93-6
M. Wt: 280.5 g/mol
InChI Key: XZJQZWIDAHFTHV-CNHKJKLMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phytene-2 can be synthesized through the partial hydrogenation of phytol, a chemical substituent of chlorophyll. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild hydrogen pressure . The reaction conditions are carefully controlled to ensure the selective hydrogenation of the double bond in phytol, resulting in the formation of phytene-2.

Industrial Production Methods

Industrial production of phytene-2 often involves the extraction of phytol from natural sources such as chlorophyll-containing plants. The extracted phytol is then subjected to partial hydrogenation using industrial-scale hydrogenation reactors. The process is optimized to achieve high yields and purity of phytene-2, making it suitable for various applications in the pharmaceutical and cosmetic industries.

Chemical Reactions Analysis

Types of Reactions

Phytene-2 undergoes several types of chemical reactions, including:

    Oxidation: Phytene-2 can be oxidized to form various oxygenated derivatives, such as alcohols, aldehydes, and acids.

    Reduction: Further hydrogenation of phytene-2 can lead to the formation of phytane.

    Substitution: Phytene-2 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and acids.

    Reduction: Phytane.

    Substitution: Halogenated derivatives of phytene-2.

Scientific Research Applications

Phytene-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in studying isoprenoid chemistry.

    Biology: Plays a role in the biosynthesis of important biomolecules such as chlorophyll and tocopherol.

    Medicine: Investigated for its potential antioxidant properties and its role in the synthesis of vitamin E and vitamin K1.

    Industry: Used in the formulation of cosmetics and skincare products due to its emollient properties.

Mechanism of Action

Phytene-2 exerts its effects through various molecular targets and pathways. In biological systems, it is involved in the biosynthesis of chlorophyll and tocopherol, where it acts as a precursor molecule. The enzymatic conversion of phytene-2 to these biomolecules involves specific enzymes such as phytoene synthase, which catalyzes the condensation of geranylgeranyl diphosphate to form phytoene . This reaction is a key step in the carotenoid biosynthesis pathway, which is essential for photosynthesis and photoprotection in plants.

Comparison with Similar Compounds

Phytene-2 is similar to other isoprenoid alkanes such as phytane and geranylgeranene. it is unique due to its single unsaturation, which imparts distinct chemical and physical properties.

Similar Compounds

    Phytane: A fully saturated isoprenoid alkane derived from phytol.

    Geranylgeranene: A fully unsaturated isoprenoid alkane with multiple double bonds.

Phytene-2’s unique structure allows it to participate in specific chemical reactions and biological processes that are not possible with its fully saturated or fully unsaturated counterparts .

Properties

CAS No.

2437-93-6

Molecular Formula

C20H40

Molecular Weight

280.5 g/mol

IUPAC Name

(E)-3,7,11,15-tetramethylhexadec-2-ene

InChI

InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,8-16H2,1-6H3/b18-7+

InChI Key

XZJQZWIDAHFTHV-CNHKJKLMSA-N

Isomeric SMILES

C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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